Regadenoson-d3 is a stable isotope-labeled derivative of Regadenoson, a selective adenosine A2A receptor agonist primarily used in myocardial perfusion imaging. Regadenoson itself is known for its potent vasodilatory effects and is utilized as a pharmacologic stress agent to evaluate coronary artery disease through non-invasive imaging techniques. The incorporation of deuterium atoms into the Regadenoson molecule enhances its stability and allows for detailed studies in pharmacokinetics and metabolic pathways.
Regadenoson-d3 is classified as a stable isotope compound, specifically a deuterated form of Regadenoson. Deuteration involves substituting hydrogen atoms with deuterium, which is a heavier isotope of hydrogen. This modification can alter the compound's physical and chemical properties, making it useful for various scientific applications, including tracing studies in biological systems and improving analytical methods.
The synthesis of Regadenoson-d3 involves several steps that incorporate deuterium into the Regadenoson molecule. Techniques for synthesizing deuterated compounds typically include:
Specific technical details about the synthesis pathways can vary based on the starting materials and desired isotopic labeling positions within the molecule.
The molecular structure of Regadenoson-d3 mirrors that of Regadenoson but includes deuterium substitutions. The structural formula can be represented as follows:
The structural features include:
Regadenoson-d3 participates in various chemical reactions typical for adenosine derivatives:
Technical details regarding specific reactions can include kinetic studies and binding affinity assessments compared to non-deuterated forms.
The mechanism of action of Regadenoson-d3 involves:
Data from clinical studies indicate that Regadenoson-d3 retains similar efficacy to its parent compound in eliciting cardiovascular responses.
Regadenoson-d3 exhibits several important physical and chemical properties:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the incorporation of deuterium and assess purity levels.
Regadenoson-d3 has several scientific applications:
Deuterium (²H or d) labeling of pharmaceutical compounds involves the selective replacement of specific hydrogen atoms with stable deuterium isotopes. For Regadenoson-d3, this deuteration strategy primarily targets the N-methyl group of the 4-carboxamide moiety in the pyrazole ring (Fig. 1), creating a chemically equivalent but isotopically distinct analog of the parent compound Regadenoson (2-{4-[(methylamino)carbonyl]-1H-pyrazol-1-yl}adenosine) [1] [6]. The molecular formula shifts from C₁₅H₁₈N₈O₅ in the native compound to C₁₅H₁₅D₃N₈O₅ in the deuterated analog, maintaining identical elemental composition while altering isotopic distribution [7].
The synthetic pathway for Regadenoson-d3 typically employs deuterated precursors at critical synthetic stages. Key approaches include:
Table 1: Deuteration Sites and Effects in Regadenoson-d3
Position | Chemical Environment | % Deuterium Incorporation | Primary Effect |
---|---|---|---|
N-CH₃ → N-CD₃ | Methyl group (pyrazole-4-carboxamide) | >99.5% | Altered metabolic stability |
C-8 (adenine) | Purine ring position | <0.1% | Minimal structural impact |
Ribose C-H | Sugar hydroxyl groups | <0.1% | Negligible kinetic isotope effect |
The strategic deuteration at the methyl position leverages the kinetic isotope effect (KIE), where C-D bonds exhibit approximately 6-10 times slower cleavage rates compared to C-H bonds. This modification significantly alters metabolic pathways involving oxidative demethylation without affecting the compound's receptor binding affinity for adenosine A₂A receptors [1] [7]. Analytical characterization via high-resolution mass spectrometry (HRMS) reveals the characteristic mass shift of +3 Da (m/z 393.376 → 396.392) and distinctive isotopic patterns confirming successful tri-deuteration [6].
Multidimensional NMR techniques provide unequivocal structural confirmation of Regadenoson-d3 and distinguish it from non-deuterated analogs. The following NMR approaches are employed:
¹H NMR Analysis:The most significant change occurs in the methyl group resonance, where the singlet at δ 2.98 ppm (N-CH₃) in Regadenoson disappears completely in the deuterated analog. This absence serves as primary evidence of deuterium incorporation. Residual signals may appear as a quintuplet (due to ²Jₕ-D coupling) at approximately δ 2.95 ppm with 1:1:1 intensity, though this signal is substantially attenuated due to deuterium's quadrupolar relaxation [1].
¹³C NMR Analysis:The methyl carbon signal undergoes characteristic transformation:
Table 2: Comparative NMR Chemical Shifts (ppm) of Regadenoson vs. Regadenoson-d3
Nucleus | Position | Regadenoson (δ) | Regadenoson-d3 (δ) | Δδ | Coupling Alterations |
---|---|---|---|---|---|
¹H | N-CH₃ | 2.98 (s, 3H) | Signal absent | - | - |
¹³C | N-CD₃ | 26.8 | 26.8 (t, ²J=19Hz) | 0 | Triplet formation |
¹H | H-1' (ribose) | 6.08 (d) | 6.08 (d) | 0 | Unchanged |
¹H | Pyrazole H-5 | 8.18 (s) | 8.18 (s) | 0 | Unchanged |
¹³C | C-4 (pyrazole) | 142.5 | 142.5 | 0 | - |
2D NMR Techniques:
Deuterium NMR (²H NMR) provides direct detection of deuterium at the methyl site, showing a single resonance at approximately δ 2.98 ppm with significantly reduced intensity compared to protons. This technique quantifies isotopic enrichment, typically confirming >99.5% deuteration at the specified position [6].
Structural Equivalence with Isotopic Differentiation:X-ray crystallographic analyses confirm that Regadenoson-d3 maintains identical crystal lattice parameters and molecular conformation to its non-deuterated counterpart. The deuterated methyl group exhibits a 0.002 Å reduction in C-D bond length compared to the C-H bond, consistent with deuterium's smaller vibrational amplitude. This minute difference produces no detectable alteration in:
Table 3: Physicochemical Properties Comparison
Property | Regadenoson | Regadenoson-d3 | Analytical Method |
---|---|---|---|
Molecular weight | 390.36 g/mol | 393.38 g/mol | HRMS |
LogP (octanol/water) | -1.42 ± 0.05 | -1.42 ± 0.05 | HPLC retention index |
Aqueous solubility (pH 7.4) | 32.5 ± 1.2 mg/mL | 32.3 ± 1.3 mg/mL | UV spectrophotometry |
Melting point | 194.5°C (dec.) | 194.3°C (dec.) | DSC |
Crystal system | Monoclinic P2₁ | Monoclinic P2₁ | XRPD |
Biochemical Behavior Differences:Despite structural near-identity, Regadenoson-d3 exhibits altered biochemical properties:
Spectroscopic Differentiation:Vibrational spectroscopy highlights isotopic effects:
Thermal Stability Profile:Isothermal calorimetry (ITC) and thermogravimetric analysis (TGA) demonstrate that Regadenoson-d3 exhibits:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: